4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BNO4 and its molecular weight is 263.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Synthesis of Novel Derivatives
A study by Das et al. (2015) explored the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. They developed a one-pot protocol for synthesizing boron-containing resveratrol analogues, which are potential intermediates for new materials in LCD technology and may have therapeutic applications for neurodegenerative diseases.
Inhibitory Activity Against Serine Proteases
Spencer et al. (2002) investigated the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, measuring their inhibitory activity against serine proteases including thrombin. Their study highlighted the potential of these compounds in the medical field, particularly in thrombin inhibition (Spencer et al., 2002).
Synthesis and Biological Study as Lipogenic Inhibitors
Das et al. (2011) synthesized a library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds, particularly BF102, showed inhibitory effects on lipogenesis and cholesterol biosynthesis in mammalian hepatocytes, marking them as potential leads for lipid-lowering drugs (Das et al., 2011).
Optical Properties and Application for H2O2 Detection
Nie et al. (2020) designed and synthesized a 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane derivative with significant sensitivity and selectivity for H2O2, successfully applying it to detect H2O2 in living cells. This highlights its potential application in biological and medical research (Nie et al., 2020).
Crystal Structure and DFT Study
Huang et al. (2021) conducted a comprehensive study on the crystal structure and DFT analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate compounds. Their research provided insights into the molecular structures and physicochemical properties of these compounds, contributing to the field of material science and chemistry (Huang et al., 2021).
Electrochemical Properties and Reactions
Tanigawa et al. (2016) explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane. They discovered a unique β-effect of organoborate, contributing to the understanding of organoboron chemistry and its potential applications in various fields (Tanigawa et al., 2016).
Synthesis of Benzyloxycyanophenylboronic Esters
El Bialy et al. (2011) reported the synthesis of new benzyloxycyanoboronic esters, expanding the repertoire of boronic ester chemistry and its applications in synthetic organic chemistry (El Bialy et al., 2011).
Synthesis of Polyfluorene Nanoparticles
Fischer et al. (2013) utilized a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane derivative in the synthesis of polyfluorene nanoparticles, demonstrating its application in the field of materials science, particularly in the creation of fluorescent materials with potential uses in various technologies (Fischer et al., 2013).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9-6-7-10(8-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZOWGODLRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674421 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-06-2 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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